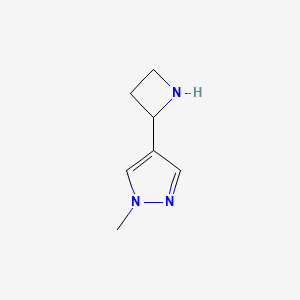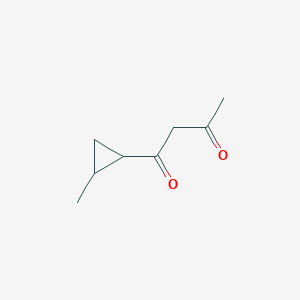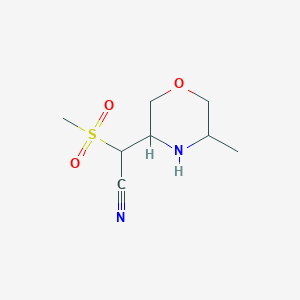
2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile is a chemical compound with the molecular formula C8H14N2O3S and a molecular weight of 218.27 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile involves several steps. One common synthetic route includes the reaction of 5-methylmorpholine with methanesulfonyl chloride in the presence of a base, followed by the addition of acetonitrile . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce corresponding amines.
Scientific Research Applications
2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmacological agent.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved are subjects of current research .
Comparison with Similar Compounds
2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile can be compared with other similar compounds, such as:
- 2-Methanesulfonyl-2-(4-methylmorpholin-3-yl)acetonitrile
- 2-Methanesulfonyl-2-(6-methylmorpholin-3-yl)acetonitrile
These compounds share similar structural features but may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C8H14N2O3S |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
2-(5-methylmorpholin-3-yl)-2-methylsulfonylacetonitrile |
InChI |
InChI=1S/C8H14N2O3S/c1-6-4-13-5-7(10-6)8(3-9)14(2,11)12/h6-8,10H,4-5H2,1-2H3 |
InChI Key |
LEQOEXYTTMTNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1)C(C#N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


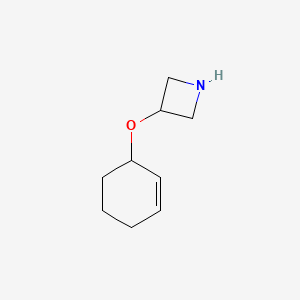

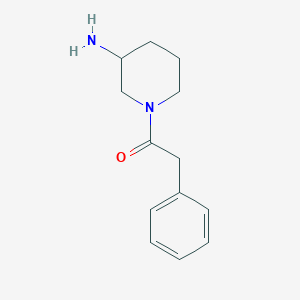
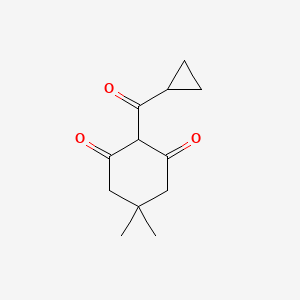
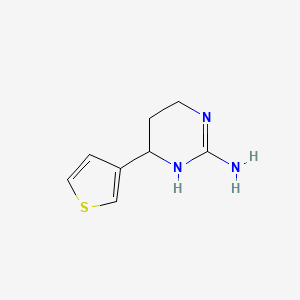
![2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13078147.png)


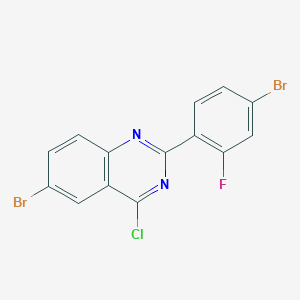
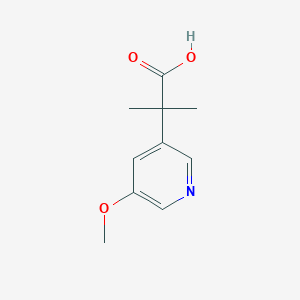
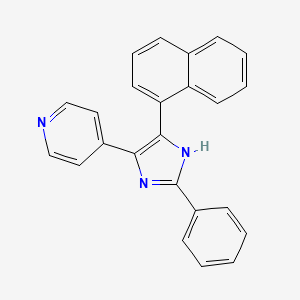
![4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)
